![molecular formula C12H15N3O2S B14947803 5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide
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Overview
Description
5-Cyano-4-oxo-2-thioxo-3-azaspiro[55]undecane-1-carboxamide is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by subsequent cyclization and functional group transformations . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while reduction reactions may produce more saturated derivatives .
Scientific Research Applications
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with distinct structural features and applications.
Uniqueness
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O2S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-cyano-2-oxo-4-sulfanylidene-3-azaspiro[5.5]undecane-5-carboxamide |
InChI |
InChI=1S/C12H15N3O2S/c13-6-7-10(17)15-11(18)8(9(14)16)12(7)4-2-1-3-5-12/h7-8H,1-5H2,(H2,14,16)(H,15,17,18) |
InChI Key |
GUJCEJIFEZCLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=S)C2C(=O)N)C#N |
Origin of Product |
United States |
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